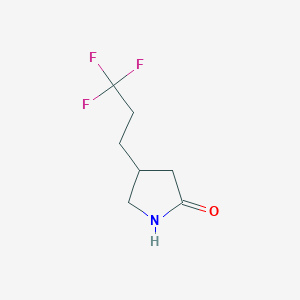
4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one
Descripción general
Descripción
“4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1294000-91-1 . It has a molecular weight of 181.16 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H10F3NO/c8-7(9,10)2-1-5-3-6(12)11-4-5/h5H,1-4H2,(H,11,12) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C7 H10 F3 N O . The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This ring is attached to a trifluoropropyl group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación
General Approach to (Trifluoromethoxy)pyridines
This study discusses an efficient, large-scale synthesis of previously unknown (trifluoromethoxy)pyridines, highlighting their importance as building blocks for life-sciences-oriented research. The synthesis process and its potential implications for developing new chemical entities underline the significance of such compounds in scientific research (Manteau et al., 2010).
Synthesis and Characterization of Heterocyclic Molecules
This paper presents the synthesis, characterization, and reactivity study of a heterocyclic molecule, offering insights into the compound's stability, reactivity, and potential applications in non-linear optics and drug development (Murthy et al., 2017).
Novel Family of Lanthanide Clusters
The creation of a new family of nonanuclear lanthanide clusters with unique magnetic and optical properties showcases the innovative use of chemical structures for developing materials with specific functional properties (Alexandropoulos et al., 2011).
Development of Pyrrolidine-based Catalysts
Research on polystyrene-immobilized pyrrolidine as a highly efficient and recyclable organocatalyst for asymmetric Michael addition reactions underscores the role of pyrrolidine derivatives in facilitating chemical transformations with high selectivity and efficiency (Miao & Wang, 2008).
Direcciones Futuras
The future directions for “4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) and the influence of steric factors on biological activity .
Propiedades
IUPAC Name |
4-(3,3,3-trifluoropropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)2-1-5-3-6(12)11-4-5/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEUPMBQJMCUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)
![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)
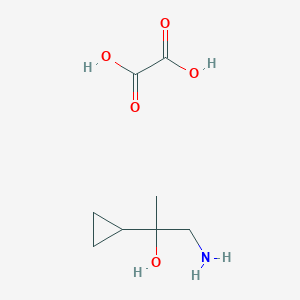
![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)
![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)
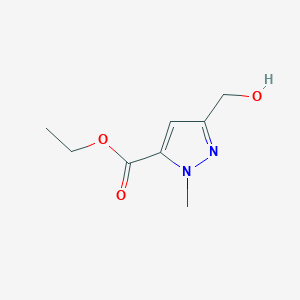

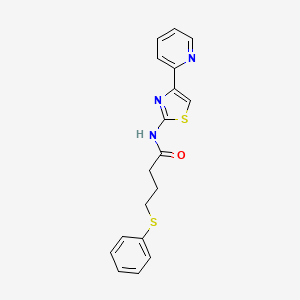
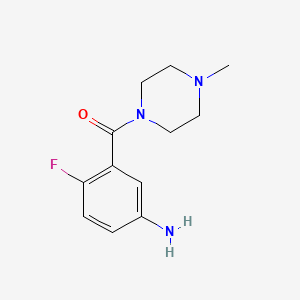
![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)
![2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2673599.png)
